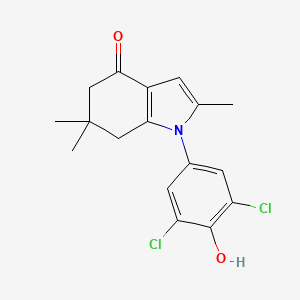
1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of dichloro and hydroxy groups on a phenyl ring, along with a trimethylated trihydroindol core
作用机制
Target of Action
The primary target of this compound is the urate transporter 1 (URAT1) . URAT1 is a protein found in the proximal renal tubules of the kidneys and plays a crucial role in the reabsorption of uric acid .
Mode of Action
This compound acts as a urate-lowering agent by suppressing uric acid reabsorption . It achieves this by selectively inhibiting URAT1, thereby reducing the reabsorption of uric acid in the kidneys and promoting its excretion .
Biochemical Pathways
The compound’s action primarily affects the urate reabsorption pathway in the kidneys . By inhibiting URAT1, it disrupts the normal reabsorption of uric acid, leading to an increase in the excretion of uric acid in the urine .
Pharmacokinetics
The plasma concentration of the compound increases in a dose-dependent manner . It has been observed to lower plasma urate levels dose-dependently, with its maximum effect at 8 hours . Furthermore, it increases the fractional excretion of urate (FEUA) in a dose-dependent manner . The compound is stored at -20°C under an inert atmosphere for stability .
Result of Action
The inhibition of URAT1 by this compound leads to a decrease in plasma urate levels and an increase in urate excretion . This can be beneficial in conditions such as hyperuricemia and gout, where there is an excess of uric acid in the body .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s storage conditions can affect its stability . Additionally, factors such as the patient’s renal function can influence the compound’s efficacy, as URAT1 is located in the kidneys .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloro-4-hydroxybenzaldehyde and 2,6,6-trimethylcyclohexanone.
Condensation Reaction: The initial step involves a condensation reaction between 3,5-dichloro-4-hydroxybenzaldehyde and 2,6,6-trimethylcyclohexanone in the presence of a base such as sodium hydroxide. This forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the trihydroindol core.
Final Product Formation: The final step involves purification and isolation of the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-tetrahydroindol-4-one: A similar compound with a tetrahydroindol core.
1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-dihydroindol-4-one: A dihydro derivative with similar properties.
Uniqueness
1-(3,5-Dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one is unique due to its specific combination of functional groups and its trihydroindol core
属性
IUPAC Name |
1-(3,5-dichloro-4-hydroxyphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-9-4-11-14(7-17(2,3)8-15(11)21)20(9)10-5-12(18)16(22)13(19)6-10/h4-6,22H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZFSHITWHCRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=C(C(=C3)Cl)O)Cl)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(4-chlorophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2461328.png)
![ETHYL 2-[2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE](/img/structure/B2461329.png)
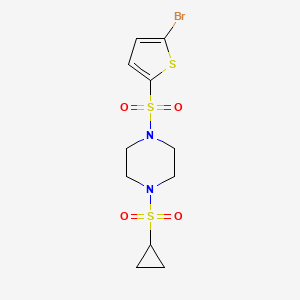
![2-(4-chloro-2-methylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2461332.png)
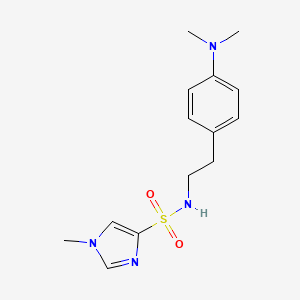
![3-[(4-acetylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid](/img/structure/B2461335.png)
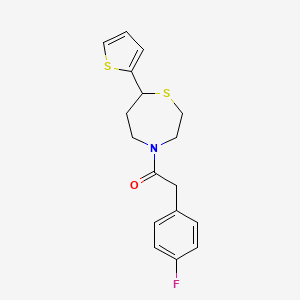
![2-Benzyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2461339.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2461343.png)
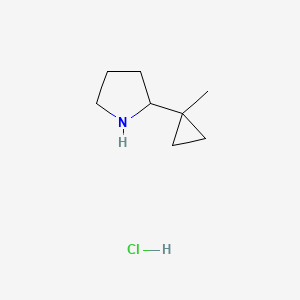
![(Z)-N-(3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2461346.png)
![N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2461347.png)
![8-Chloro-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B2461348.png)
![5-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-3-phenyl-2,1-benzoxazole](/img/structure/B2461350.png)
